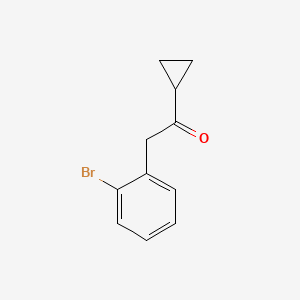

2-(2-Bromophenyl)-1-cyclopropylethan-1-one

描述

Contextualization within Cyclopropyl (B3062369) Ketone Chemistry and Reactivity

Cyclopropyl ketones are a class of organic compounds that have garnered considerable attention due to the unique reactivity conferred by the strained three-membered ring. The inherent ring strain of approximately 27.5 kcal/mol in the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, behaving in some respects like a carbon-carbon double bond. acs.orgwikipedia.org This reactivity is further modulated by the adjacent carbonyl group, which can activate the cyclopropane ring towards various transformations.

The chemistry of cyclopropyl ketones is diverse, encompassing cycloadditions, rearrangements, and ring-opening reactions. For instance, aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane (B165970) ring systems. nih.govacs.org These reactions can be initiated by one-electron reduction of the ketone, often facilitated by photoredox catalysis, to form a radical anion that subsequently triggers the ring-opening of the cyclopropyl group. nih.govnih.gov

Furthermore, the interaction between the cyclopropyl ring and the carbonyl group influences the molecule's conformational preferences, which in turn can dictate the stereochemical outcome of its reactions. Computational studies have been employed to understand these conformational behaviors and predict reactivity. uwlax.edu The presence of both a donor (the aryl group) and an acceptor (the carbonyl group) vicinal to the cyclopropane ring in structures like 2-(2-Bromophenyl)-1-cyclopropylethan-1-one places it within the category of donor-acceptor cyclopropanes, a class of compounds known for their versatile reactivity. nih.gov

Significance of ortho-Brominated Aromatic Ketone Scaffolds in Modern Synthetic Methodologies

The presence of a bromine atom at the ortho position of the phenyl ring in this compound is of significant strategic importance in synthetic organic chemistry. Ortho-haloaryl ketones are versatile intermediates that can participate in a wide array of cross-coupling reactions, allowing for the introduction of various substituents and the construction of complex molecular frameworks.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed to form new carbon-carbon bonds at the site of the carbon-bromine bond. The ortho-disubstituted nature of these ketones can influence the reactivity and selectivity of these transformations. For instance, steric hindrance from the ortho substituent can impact the approach of the catalyst and coupling partners, a factor that can be exploited to control regioselectivity in certain reactions.

Moreover, the ortho-bromine atom can act as a directing group in C-H activation reactions, enabling functionalization at adjacent positions on the aromatic ring. acs.org This strategic placement allows for the synthesis of highly substituted aromatic compounds that might be difficult to access through classical methods. The interplay between the ortho-bromo substituent and the cyclopropyl ketone moiety offers a rich platform for exploring novel synthetic methodologies and constructing diverse molecular architectures.

Historical Development and Emerging Research Frontiers for Cyclopropyl-Substituted Bromophenyl Ketones

The synthesis of aryl cyclopropyl ketones has historically been achieved through methods like the Friedel-Crafts acylation of an aromatic ring with cyclopropanecarbonyl chloride. thieme.de However, this method is often limited to electron-rich aromatic substrates. The first synthesis of cyclopropane itself dates back to 1881 by August Freund, who used a Wurtz coupling of 1,3-dibromopropane. wikipedia.org Over the decades, numerous methods for cyclopropanation have been developed, including those utilizing diazo compounds, carbenoids (like in the Simmons-Smith reaction), and ylides. wikipedia.org

The synthesis of α-bromo ketones is also a well-established area of organic chemistry, with a variety of reagents and conditions available for the selective bromination of the α-position of a ketone. researchgate.netorganic-chemistry.org The combination of these synthetic strategies has led to the accessibility of molecules like this compound.

Emerging research frontiers for this class of compounds are focused on leveraging their unique reactivity for the efficient construction of complex molecules. The use of photoredox catalysis to initiate reactions of aryl cyclopropyl ketones is a particularly active area of investigation. nih.govnih.gov These methods allow for mild reaction conditions and provide access to novel reaction pathways. Furthermore, the development of enantioselective transformations of cyclopropyl ketones is a key area of interest, aiming to produce chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. The unique electronic and steric properties of ortho-brominated cyclopropyl ketones make them intriguing substrates for the development of new catalytic systems and synthetic strategies.

Overview of Research Paradigms and Challenges in Studying this compound

The study of this compound is situated within several key research paradigms in contemporary organic chemistry. One major paradigm is the development of novel catalytic methods for carbon-carbon and carbon-heteroatom bond formation. The ortho-bromophenyl group serves as a handle for a variety of cross-coupling reactions, while the cyclopropyl ketone moiety can undergo a range of catalytic transformations.

Another significant research paradigm is the exploration of photochemical reactions. The aryl ketone portion of the molecule can act as a photosensitizer, and the cyclopropyl group is known to participate in photochemical rearrangements and cycloadditions. The interplay between these two functionalities under photochemical conditions presents a rich area for investigation.

Despite the potential of this compound, there are several challenges associated with its study. A primary challenge is the selective activation of either the C-Br bond or the cyclopropyl ring. Reaction conditions must be carefully controlled to achieve the desired transformation without competing side reactions. For example, conditions that favor the oxidative addition of a palladium catalyst to the C-Br bond might also promote the ring-opening of the cyclopropyl group.

Another challenge lies in controlling the stereochemistry of reactions involving the cyclopropyl ring. The development of enantioselective methods for the synthesis and transformation of this and related compounds is a significant hurdle that needs to be overcome to fully exploit their synthetic potential. Furthermore, a detailed understanding of the conformational preferences and electronic structure of the molecule is crucial for predicting its reactivity and designing selective transformations, often requiring a combination of experimental and computational approaches.

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromophenyl)-1-cyclopropylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVKUXNQXYWCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Bromophenyl 1 Cyclopropylethan 1 One and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections to the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. googleapis.comnih.gov For 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, several logical disconnections can be envisioned, leading to different synthetic strategies.

A primary disconnection can be made at the C-C bond between the carbonyl group and the 2-bromophenyl-substituted carbon. This leads to two key synthons: a cyclopropyl (B3062369) acyl cation equivalent and a 2-bromobenzyl anion equivalent. The corresponding synthetic equivalents would be cyclopropanecarbonyl chloride and a 2-bromobenzyl organometallic reagent, such as a Grignard or organolithium reagent.

Alternatively, a disconnection can be made alpha to the carbonyl group, suggesting an enolate-based strategy. This approach would involve the alkylation of a cyclopropyl methyl ketone enolate with a 2-bromobenzyl halide.

A third strategy involves disconnecting the cyclopropyl ring itself. This suggests a cyclopropanation reaction of an appropriate enone precursor, such as (E)-3-(2-bromophenyl)-1-cyclopropylprop-2-en-1-one.

Finally, one could consider the introduction of the bromo substituent at a later stage. This would involve the synthesis of 2-phenyl-1-cyclopropylethan-1-one, followed by a regioselective bromination at the ortho position of the phenyl ring.

These retrosynthetic pathways are summarized in the following table:

| Disconnection Strategy | Key Precursors | Corresponding Synthetic Approach |

| C-C bond (carbonyl-alpha carbon) | Cyclopropanecarbonyl chloride, 2-bromobenzyl halide | Friedel-Crafts acylation or Grignard-type reaction |

| C-C bond (alpha carbon-phenyl ring) | Cyclopropyl methyl ketone, 2-bromobenzyl halide | Enolate alkylation |

| Cyclopropyl ring | (E)-3-(2-bromophenyl)-1-cyclopropylprop-2-en-1-one | Cyclopropanation (e.g., Corey-Chaykovsky reaction) |

| C-Br bond | 2-phenyl-1-cyclopropylethan-1-one | Electrophilic aromatic substitution or directed ortho-metalation |

Classical and Contemporary Approaches to the Cyclopropylethan-1-one Core

The formation of the cyclopropylethan-1-one core is a critical step in the synthesis of the target molecule. Both classical and modern synthetic methods can be employed to construct this structural motif.

Cyclopropanation Reactions of Enone Precursors

A powerful and widely used method for the synthesis of cyclopropyl ketones is the cyclopropanation of α,β-unsaturated ketones (enones). organic-chemistry.org The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a particularly effective method for this transformation. researchgate.netwikipedia.org In this reaction, a sulfur ylide, such as dimethylsulfoxonium methylide, reacts with an enone in a conjugate addition followed by an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring. organic-chemistry.org

For the synthesis of the target molecule, this would involve the preparation of an enone precursor, such as (E)-1-(2-bromophenyl)-4-cyclopropylbut-2-en-1-one, followed by treatment with a suitable sulfur ylide. A general method for the synthesis of donor-acceptor cyclopropanes from 2-hydroxychalcones using the Corey-Chaykovsky cyclopropanation has been developed, highlighting the versatility of this approach. nih.gov

| Reagent | Substrate | Product | Notes |

| Dimethylsulfoxonium methylide | α,β-Unsaturated ketone | Cyclopropyl ketone | A common and effective method for cyclopropanation. organic-chemistry.org |

| Diazomethane (B1218177) (with metal catalysis) | Alkene | Cyclopropane | Can be used for cyclopropanation, but diazomethane is hazardous. wikipedia.org |

Ring-Expansion and Contraction Methodologies

Ring-expansion and contraction reactions offer alternative routes to cyclopropyl ketones, though they are less direct for the target molecule. For instance, certain substituted cyclobutanones can undergo ring contraction to form cyclopropyl ketones under specific conditions. However, the synthesis of the required substituted cyclobutanone (B123998) precursor can be challenging. Ring-expansion methodologies are generally more applicable to the synthesis of larger rings from cyclopropyl precursors and are therefore less relevant for the construction of the cyclopropylethan-1-one core itself.

Introduction of the 2-Bromophenyl Moiety

The regioselective introduction of the 2-bromophenyl group is a key challenge in the synthesis of the target molecule. Several strategies can be employed, ranging from classical electrophilic aromatic substitution to more modern directed metalation techniques.

Electrophilic Aromatic Substitution Strategies

Direct bromination of a precursor such as 2-phenyl-1-cyclopropylethan-1-one is a potential route. However, electrophilic aromatic substitution on an activated ring (due to the presence of the acyl group) would likely lead to a mixture of ortho and para isomers, with the para product often being the major one. tcd.ie To achieve the desired ortho-selectivity, a directing group would be necessary. Friedel-Crafts acylation of bromobenzene (B47551) with cyclopropanecarbonyl chloride could also be considered. However, this reaction typically yields the para-substituted product as the major isomer due to steric hindrance at the ortho position. scribd.comuni-siegen.delibretexts.orgchemguide.co.uk

| Reaction | Substrate | Reagents | Major Product |

| Bromination | Phenylacetic acid | Bromine, Mercuric oxide | Mixture of 2- and 4-bromophenylacetic acid wikipedia.org |

| Friedel-Crafts Acylation | Bromobenzene | Acetyl chloride, AlCl₃ | p-Bromoacetophenone uni-siegen.de |

Directed ortho-Metalation and Coupling Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). This approach would involve a precursor with a suitable DMG, such as an amide or a methoxy (B1213986) group, on the phenyl ring. Treatment with a strong base, typically an organolithium reagent, would result in deprotonation at the ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce the bromine atom regioselectively.

An alternative and highly effective strategy involves starting with a pre-functionalized precursor, such as 2-bromophenylacetic acid. sigmaaldrich.comnih.gov This commercially available starting material can be converted into the target ketone through various methods. For instance, it can be transformed into the corresponding acyl chloride, which can then be reacted with a cyclopropyl organometallic reagent. Alternatively, the carboxylic acid can be coupled with cyclopropylamine (B47189) to form an amide, which can then be converted to the ketone. A patent for the preparation of related pharmaceutical intermediates describes the halogenation of 1-cyclopropyl-2-substituted phenylethanones, suggesting a feasible route starting from 1-cyclopropyl-2-phenylethanone followed by ortho-bromination, potentially via a directed metalation strategy. google.com

| Starting Material | Key Transformation | Intermediate/Product |

| 2-Bromobenzaldehyde | Grignard reaction with cyclopropylmagnesium bromide followed by oxidation | This compound |

| 2-Bromophenylacetic acid | Conversion to acyl chloride and reaction with a cyclopropyl organometallic reagent | This compound |

| 2-Bromobenzyl bromide | Grignard formation and reaction with cyclopropanecarbonitrile | This compound |

Integrated One-Pot and Cascade Synthetic Sequences

The synthesis of complex molecules like this compound can be significantly streamlined by integrating multiple reaction steps into a single operation. One-pot and cascade (or tandem) sequences are powerful strategies that enhance efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time and resources.

A plausible one-pot approach for constructing the 2-aryl-1-cyclopropylethan-1-one framework is the Michael-Initiated Ring Closure (MIRC) reaction. daneshyari.comrsc.org This strategy typically involves the reaction of a Michael acceptor containing a leaving group with a nucleophile. For the target molecule, a hypothetical MIRC pathway could involve the reaction of a (2-bromophenyl)acetyl derivative (as the nucleophile precursor) with a cyclopropane-containing electrophile, or vice versa. A one-pot protocol based on the reaction of a chalcone (B49325) with a sulfone has been demonstrated for synthesizing multifunctionalized cyclopropanes. daneshyari.com

Cascade reactions, where the product of one reaction becomes the substrate for the next in the same pot, offer another elegant route. The synthesis of aryl cyclopropyl ketones can be part of a cascade sequence where the cyclopropane ring is formed and subsequently functionalized. acs.org For instance, Lewis acid-promoted cascade reactions of cyclopropenes have been used to create complex cyclic ethers, demonstrating the utility of in-situ generated donor-acceptor cyclopropanes. While not directly forming the target ketone, these principles highlight the potential for designing a cascade that begins with simpler precursors to build the desired structure. A proposed sequence could start with the formation of a 2-bromophenyl-substituted enone, followed by an in-situ cyclopropanation and rearrangement cascade.

Mechanochemical methods, which use mechanical force instead of bulk solvents, are also emerging as a powerful tool for cascade reactions. A metal-free, solventless cascade cyclization of cyclopropyl ketones with 1,2-diaminoarenes has been reported, showcasing a significant rate enhancement compared to solution-based methods. nih.gov This suggests the potential for a mechanochemical approach to synthesizing or modifying this compound.

Table 1: Comparison of Potential One-Pot Synthetic Strategies for Aryl Cyclopropyl Ketones

| Strategy | Key Precursors | Reagents/Conditions | Advantages |

| Michael-Initiated Ring Closure (MIRC) | Chalcones, Benzyl Sulfones | NaH, Refluxing THF daneshyari.com | High-yield, stereochemical control. daneshyari.com |

| Corey-Chaykovsky Cyclopropanation | 2-Hydroxychalcones, Trimethylsulfoxonium iodide | NaH, THF/DMSO nih.gov | Good yields for donor-acceptor cyclopropanes. nih.gov |

| CuBr₂-mediated Oxidative Cyclization | Carbanion precursors | CuBr₂, Mild conditions nih.gov | Efficient, generates quaternary centers. nih.gov |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it This is particularly relevant in the synthesis of fine chemicals and pharmaceutical intermediates.

Catalytic Systems for Enhanced Atom Economy

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. numberanalytics.com Catalytic reactions are fundamental to improving atom economy by replacing stoichiometric reagents, which are consumed in the reaction and generate significant waste. wiley-vch.de

The synthesis of the 2-(2-bromophenyl)acetyl moiety or its coupling to the cyclopropyl ketone could be achieved via catalytic methods. For example, the Friedel-Crafts acylation, a classic method for forming aryl ketones, traditionally uses stoichiometric amounts of Lewis acids like AlCl₃. Modern approaches utilize catalytic systems to achieve the same transformation with much less waste. Stable and reusable catalysts like aluminum dodecatungstophosphate (AlPW₁₂O₄₀) have been shown to be effective for Friedel-Crafts acylations under solvent-free conditions. organic-chemistry.org

Another highly atom-economical approach would be a catalytic cross-coupling reaction. A palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromophenylboronic acid derivative with a cyclopropyl acyl chloride or anhydride (B1165640) could form the target ketone. Such reactions are often highly efficient and generate minimal waste, primarily inorganic salts. organic-chemistry.org

Table 2: Catalytic Approaches for Aryl Ketone Synthesis with High Atom Economy

| Catalytic Reaction | Catalyst Example | Reactant Types | Key Advantage |

| Catalytic Friedel-Crafts Acylation | Aluminum dodecatungstophosphate (AlPW₁₂O₄₀) organic-chemistry.org | Arenes, Carboxylic acids/Anhydrides | Reusable catalyst, solvent-free conditions. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladium Acetate (Pd(OAc)₂) organic-chemistry.org | Aryl boronic acids, Acyl chlorides | High yields, compatibility with water as a solvent. organic-chemistry.org |

| Photoredox/Nickel Dual Catalysis | 2-Chloro-thioxanthen-9-one / Ni catalyst organic-chemistry.org | Aryl halides, α-Keto acids | Uses visible light, eco-friendly, atom-economical. organic-chemistry.org |

Photochemical and Electrochemical Synthesis Pathways

Photochemical and electrochemical methods represent cutting-edge green synthetic strategies. They often allow reactions to proceed under mild conditions (room temperature and pressure) and can replace harsh chemical reagents with photons or electrons, respectively.

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for C-C bond formation. For the synthesis of this compound, a photochemical approach could involve the coupling of a 2-bromophenyl radical precursor with a cyclopropyl ketone enolate equivalent. Research has shown that visible-light-induced aerobic C-H oxidation can produce aromatic ketones using air as the oxidant and water as the solvent, representing a highly sustainable pathway. chemistryviews.org Furthermore, photocatalytic methods have been developed for the [3+2] cycloaddition of aryl cyclopropyl ketones, demonstrating that this class of molecules is photochemically active. acs.orgnih.gov A one-pot, three-step photochemical method has been developed to generate functionalized aminocyclopentanes from cyclopropylimines, showcasing the potential of light-mediated reactions to build complex structures from cyclopropane precursors in a single operation. nih.govchemrxiv.orgchemrxiv.org

Electrochemical Synthesis: Electro-organic synthesis uses electricity to drive chemical reactions, often obviating the need for chemical oxidants or reductants and thereby improving atom economy and reducing waste. gre.ac.uk An electrochemical approach to the target molecule could involve the α-arylation of a cyclopropyl ketone. An electrochemical method for the α-arylation of ketones has been developed using enol acetates and aryl diazonium salts, which can be generated in situ from anilines. rsc.org This approach avoids the use of transition metal catalysts and can be scaled up using inexpensive graphite (B72142) electrodes. Such a strategy could potentially be adapted to couple a 2-bromophenyl group to a cyclopropyl ketone precursor.

These advanced methodologies, from integrated reaction sequences to green catalytic and energy-driven pathways, provide a modern framework for the efficient and sustainable synthesis of this compound and its derivatives.

Mechanistic Investigations of Reactions Involving 2 2 Bromophenyl 1 Cyclopropylethan 1 One

Reactivity Profiling of the Cyclopropyl (B3062369) Ketone Moiety

The cyclopropyl group, directly attached to a carbonyl, exhibits unique electronic and steric properties that govern its reactivity. Conjugation between the bent orbitals of the cyclopropane (B1198618) ring and the π-system of the ketone influences the molecule's electronic structure and susceptibility to various reaction pathways. acs.org

A primary reaction pathway for cyclopropyl ketones is the cleavage of the three-membered ring, a process driven by the release of inherent ring strain. researchgate.netnih.gov This ring-opening can be initiated by various means, including thermal, photochemical, or catalytic methods. researchgate.net For aryl cyclopropyl ketones like 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, palladium-catalyzed reactions have been shown to efficiently promote stereoselective ring-opening to yield α,β-unsaturated ketones. rsc.org For instance, catalytic systems such as Pd(OAc)₂ with a phosphine (B1218219) ligand can facilitate the formation of (E)-1-arylbut-2-en-1-ones. rsc.org

Lewis acid or Brønsted acid catalysis can also promote the ring expansion of cyclopropyl ketones, leading to the formation of cyclopentanone (B42830) derivatives under specific conditions. nih.govrsc.org These transformations underscore the utility of the cyclopropyl group as a latent reactive moiety, where the release of strain energy drives the formation of more complex molecular architectures. nih.govresearchgate.net

Aryl cyclopropyl ketones are versatile substrates for formal [3+2] cycloaddition reactions, providing a powerful method for constructing highly substituted cyclopentane (B165970) rings. nih.govacs.org This transformation can be initiated by visible light photocatalysis, wherein a one-electron reduction of the ketone generates a key radical anion intermediate. nih.govnih.gov The reaction proceeds through the ring-opening of this radical anion to form a 1,5-distonic radical anion, which then engages with an olefin in a stepwise cycloaddition. nih.gov

The scope of this reaction is broad, accommodating various alkene partners. The general mechanism, as proposed for related aryl cyclopropyl ketones, is depicted below:

One-Electron Reduction: The aryl cyclopropyl ketone is reduced to its corresponding ketyl radical anion. nih.gov This step is often facilitated by a photocatalyst and a Lewis acid co-catalyst that activates the ketone towards reduction. nih.govnih.gov

Ring-Opening: The ketyl radical anion undergoes rapid and often reversible ring-opening to form a more stable, delocalized distonic radical anion. nih.gov

Cycloaddition: The distonic radical anion adds to an alkene partner in a stepwise manner to form a cyclopentane ring. nih.govnih.gov

Back Electron Transfer: The resulting cyclized radical anion is oxidized to afford the final neutral cyclopentane product. nih.gov

Related annulation strategies, such as the base-mediated [3+3] cyclization with 1,3-dielectrophilic partners, can also be employed to construct six-membered rings, further highlighting the synthetic versatility of cyclopropyl ketone synthons. nih.govrsc.org

| Reaction Type | Catalyst/Conditions | Key Intermediate | Product Class |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)₃²⁺, Lewis Acid (e.g., La(OTf)₃), Amine | Distonic Radical Anion | Substituted Cyclopentanes |

| Ni-Catalyzed [3+2] Cycloaddition | Ni⁰ Complexes | Metallacyclic intermediate | Substituted Cyclopentanes |

| Base-Mediated [3+3] Annulation | Strong Base (e.g., t-BuOK) | 1,3-Dianion | Functionalized Phenols |

This table summarizes key cycloaddition and annulation pathways involving aryl cyclopropyl ketones.

The radical chemistry of aryl cyclopropyl ketones is central to many of their transformations, particularly the [3+2] cycloadditions. nih.govnih.gov Single electron transfer (SET) to the ketone moiety produces a ketyl radical anion. vt.edu The fate of this intermediate is highly dependent on the substitution pattern and reaction conditions. For aryl cyclopropyl ketones, the ketyl anion can undergo a cyclopropylcarbinyl-type rearrangement, leading to a ring-opened distonic radical anion where the radical and anionic centers are separated. acs.orgvt.edu

Electrochemical studies have provided significant insight into the kinetics of this ring-opening process. The rate constant for the ring opening of aryl cyclopropyl ketyl anions can vary significantly depending on the substituents on both the aryl and cyclopropyl rings. vt.edu For phenyl cyclopropyl ketone, the ring-opening is relatively slow and reversible, with the equilibrium heavily favoring the closed-ring form. vt.edu However, the presence of radical-stabilizing groups on the cyclopropane ring can dramatically increase the rate of unimolecular ring opening. vt.edu

The reactivity of these radical ions differs significantly from that of corresponding neutral radicals, as both charge and spin delocalization play crucial roles in governing their reaction pathways. acs.org The formation of the distonic radical anion is a key step, as it is the species that typically engages in subsequent bond-forming events, such as addition to alkenes. nih.gov

Reactivity at the Ketone Carbonyl Group

The carbonyl group in this compound is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing avenues for further molecular elaboration.

The ketone functionality readily participates in nucleophilic addition reactions. masterorganicchemistry.com Depending on the nature of the nucleophile, these additions can be reversible or irreversible. masterorganicchemistry.com

Aldol Reaction: In the presence of a base, the ketone can be deprotonated at the α-carbon (the methylene (B1212753) group) to form an enolate. This enolate can then act as a nucleophile, adding to an aldehyde or another ketone in a classic Aldol addition or condensation reaction. masterorganicchemistry.com Self-condensation is also possible, though often less favorable for ketones compared to aldehydes. masterorganicchemistry.com

Reformatsky Reaction: This reaction provides a reliable method for forming β-hydroxy esters. It involves treating the ketone with an α-halo ester in the presence of metallic zinc. nrochemistry.comwikipedia.org The zinc inserts into the carbon-halogen bond of the ester to form an organozinc reagent (a Reformatsky enolate), which then adds to the ketone carbonyl. wikipedia.org This method is advantageous as the organozinc reagent is generally less reactive than Grignard or organolithium reagents, preventing side reactions like addition to the ester group. wikipedia.org

| Reaction Name | Key Reagents | Intermediate | Product Type |

| Aldol Addition | Base, Aldehyde/Ketone | Enolate | β-Hydroxy Ketone |

| Reformatsky Reaction | α-Halo Ester, Zn metal | Organozinc Enolate | β-Hydroxy Ester |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Alkoxide | Tertiary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CR₂) | Oxaphosphetane | Alkene |

This table illustrates common nucleophilic addition and condensation reactions applicable to the ketone carbonyl group.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of molecular functionality. ic.ac.ukimperial.ac.uk The ketone group in this compound can be readily transformed into other functional groups through reduction and oxidation processes.

Reduction: The most common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved with high efficiency using a variety of hydride-based reducing agents. fiveable.me

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that readily reduces ketones to alcohols, typically in protic solvents like methanol (B129727) or ethanol. ic.ac.ukfiveable.me It is chemoselective for aldehydes and ketones, leaving other functional groups like esters or the aryl bromide intact.

Lithium aluminum hydride (LiAlH₄): A much more powerful and less selective reducing agent. ic.ac.ukfiveable.me While it would effectively reduce the ketone, it requires strictly anhydrous conditions and may also reduce other functional groups if present.

Oxidation: As the target molecule already contains a ketone, further oxidation at this position is not typical unless it involves rearrangement or cleavage. One such reaction is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids (e.g., m-CPBA). fiveable.me In this case, it would lead to the insertion of an oxygen atom adjacent to the carbonyl carbon, potentially forming an ester. The regioselectivity of the oxygen insertion would depend on the relative migratory aptitude of the cyclopropyl and 2-bromophenylethyl groups.

The secondary alcohol obtained from the reduction can be re-oxidized back to the ketone using various chromium-based reagents (like PCC or Jones' reagent) or milder, more modern reagents like Dess-Martin periodinane (DMP). imperial.ac.ukfiveable.me

Reactivity of the ortho-Bromophenyl Substituent

The presence of a bromine atom on the phenyl ring makes this compound a suitable substrate for a variety of transformations that target the aryl-halide bond. The electronic and steric environment of this ortho-substituted ketone influences the feasibility and outcome of these reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for bond formation. organic-chemistry.org The ortho-bromophenyl group of the title compound is a prime site for such transformations, with palladium-catalyzed reactions being the most prominent. wikipedia.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org The catalytic cycle for the Suzuki reaction of this compound would generally involve three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) complex, displacing the bromide. wikipedia.org This step requires a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

For a substrate like this compound, coupling with phenylboronic acid would yield 2-(biphenyl-2-yl)-1-cyclopropylethan-1-one. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be critical for achieving high yields.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper complexes. wikipedia.org The mechanism involves:

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. libretexts.org

Palladium Catalytic Cycle: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition to the aryl bromide. beilstein-journals.org This is followed by transmetalation, where the alkynyl group is transferred from copper to palladium. beilstein-journals.org Subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst. beilstein-journals.org

Coupling this compound with an alkyne such as phenylacetylene (B144264) would produce 1-cyclopropyl-2-(2-(phenylethynyl)phenyl)ethan-1-one. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling side products. libretexts.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. mdpi.com The generally accepted catalytic cycle involves:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl bromide. libretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species. libretexts.org

Regeneration of Catalyst: The base present in the reaction mixture removes the hydride from palladium, regenerating the Pd(0) catalyst. libretexts.org

Reacting this compound with an alkene like styrene (B11656) could yield (E)-1-cyclopropyl-2-(2-styrylphenyl)ethan-1-one. The regioselectivity and stereoselectivity of the Heck reaction are important considerations. libretexts.org In some cases, tandem Heck-ring-opening reactions have been observed with cyclopropyl-containing substrates, highlighting a potential alternative reaction pathway for this molecule. nih.gov

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions This table presents hypothetical, yet chemically plausible, conditions for the cross-coupling reactions of this compound based on established literature for similar aryl bromides.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | - | Et₃N | THF | 65 |

| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 120 |

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.orgpharmdguru.com The classic SNAr mechanism is an addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.org

The substrate, this compound, lacks such strong electron-withdrawing groups. The cyclopropylethanone substituent is not sufficiently electron-withdrawing to activate the ring towards a standard SNAr reaction. Therefore, reactions with common nucleophiles like alkoxides or amines under typical SNAr conditions are expected to be unsuccessful. libretexts.orgyoutube.com

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism requires extremely strong basic conditions (e.g., sodium amide, NaNH₂) to effect the elimination of HBr from the aromatic ring. youtube.com The subsequent addition of the nucleophile to the benzyne intermediate would likely result in a mixture of ortho and meta substitution products. However, the conditions required are harsh and may not be compatible with the ketone functionality of the molecule.

Elucidation of Complex Reaction Mechanisms via Isotopic Labeling and Kinetic Studies

To unambiguously determine the mechanism of a reaction involving this compound, experimental studies using isotopic labeling and reaction kinetics are indispensable.

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C) to trace its fate throughout the reaction. scripps.edu For instance, in a Heck reaction with deuterated styrene, the position of the deuterium (B1214612) in the product can provide insight into the stereochemistry of the migratory insertion and β-hydride elimination steps.

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of a molecule with the lighter isotope to the rate of the molecule with the heavier isotope (k_light/k_heavy). A significant KIE (typically >1.5 for C-H/C-D bonds) indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. For example, a deuterium KIE study on the photocatalytic cycloaddition of aryl cyclopropyl ketones was used to support a rate-limiting C-C bond-forming step. nih.gov Similarly, a KIE could be designed to probe the β-hydride elimination step in a potential Heck reaction of the title compound.

Kinetic Studies: Analyzing the rate of a reaction as a function of the concentration of each reactant provides the reaction order with respect to each component. researchgate.net This information is crucial for constructing a rate law that must be consistent with any proposed mechanism. For a palladium-catalyzed cross-coupling reaction, one could systematically vary the initial concentrations of the aryl bromide substrate, the coupling partner, the catalyst, and the base to determine their effect on the initial reaction rate. nih.gov Such studies can help identify the turnover-limiting step of the catalytic cycle. nih.gov For example, if the reaction is found to be zero-order with respect to the coupling partner but first-order with respect to the aryl bromide and catalyst, it would suggest that oxidative addition is the rate-determining step. researchgate.net

Table 2: Hypothetical Kinetic Data for a Suzuki Coupling Reaction This table illustrates the type of data that would be generated in a kinetic study to determine reaction orders for the Suzuki coupling of this compound (ArBr) with Phenylboronic Acid (PhB(OH)₂).

| Experiment | [ArBr] (M) | [PhB(OH)₂] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1.0 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.0 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2.0 | 3.0 x 10⁻⁵ |

From this hypothetical data, doubling the concentration of the aryl bromide (Exp. 2) or the catalyst (Exp. 4) doubles the rate, indicating a first-order dependence on both. Doubling the boronic acid concentration (Exp. 3) has no effect on the rate, indicating a zero-order dependence under these conditions. This would suggest that oxidative addition is the rate-determining step.

Computational and Theoretical Studies of 2 2 Bromophenyl 1 Cyclopropylethan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are essential tools for understanding the molecular structure and electronic properties of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one. unipd.it Methods like Density Functional Theory (DFT) are frequently employed to optimize the molecular geometry and compute various electronic descriptors. chemrxiv.orgkrishisanskriti.orgresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the region from which an electron is most readily donated, indicating nucleophilic character, while the LUMO is the most favorable region for accepting an electron, indicating electrophilic character. For this compound, the HOMO is expected to be distributed over the electron-rich bromophenyl ring, whereas the LUMO is likely centered on the electrophilic carbonyl carbon of the cyclopropyl (B3062369) ketone moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, identifying electron-rich areas (negative potential, susceptible to electrophilic attack) and electron-poor areas (positive potential, susceptible to nucleophilic attack). For this molecule, the oxygen atom of the carbonyl group would be a site of negative potential, while the carbonyl carbon would be a region of positive potential.

Interactive Table 1: Calculated Electronic Properties of this compound Note: The values in this table are illustrative and would require specific DFT calculations to be precisely determined.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | A larger gap suggests higher kinetic stability. mdpi.com |

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of this compound is not rigid due to the presence of several rotatable single bonds. Conformational analysis is a computational method used to identify the various possible spatial arrangements (conformers) of a molecule and their relative stabilities. uwlax.edubiomedres.us This process involves systematically rotating the dihedral angles and calculating the potential energy of each resulting conformation to map out the molecule's energy landscape. nih.govnih.gov

For this specific compound, key rotations would occur around the bond connecting the bromophenyl ring to the methylene (B1212753) group and the bond between the methylene group and the cyclopropyl ketone. The analysis aims to find the global minimum energy conformation, which is the most stable and thus the most populated conformer at thermal equilibrium. Steric hindrance between the bulky ortho-bromophenyl group and the cyclopropyl ring plays a crucial role in determining the preferred conformation. Studies on similar cyclopropyl ketones show that the orientation of the carbonyl group relative to the cyclopropyl ring (e.g., s-cis or s-trans) significantly affects stability. uwlax.edu The most stable conformer will adopt a geometry that minimizes these steric clashes and maximizes stabilizing electronic interactions.

Transition State Elucidation and Reaction Pathway Modeling

Computational chemistry provides powerful methods for investigating the mechanisms of chemical reactions. mdpi.com By modeling the reaction pathway, researchers can identify and characterize transition states, which are the high-energy structures that connect reactants to products. researchgate.net The energy of the transition state relative to the reactants determines the activation energy, a key factor controlling the reaction rate.

For a reaction involving this compound, such as a nucleophilic attack on the carbonyl carbon or a reaction involving the cyclopropyl ring, computational modeling can elucidate the step-by-step mechanism. researchgate.net This involves locating the transition state structure on the potential energy surface and confirming it by vibrational frequency analysis (a true transition state has exactly one imaginary frequency). mdpi.com Modeling the entire reaction pathway, including any intermediates, provides a comprehensive understanding of the reaction's kinetics and thermodynamics, helping to explain or predict experimental outcomes.

Prediction of Spectroscopic Parameters to Aid Structural Assignment

Theoretical calculations can predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra with considerable accuracy. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure or to assign specific signals to atoms or functional groups within the molecule.

IR Spectroscopy: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds. For this compound, key predicted peaks would include the strong C=O stretch of the ketone, vibrations of the aromatic ring, and characteristic C-H and C-C stretches of the cyclopropyl group.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated. These values are highly sensitive to the local electronic environment of each atom. Predicted NMR spectra can help in the unambiguous assignment of peaks in the experimental spectrum, which can be complex due to the molecule's asymmetry.

Interactive Table 2: Predicted Spectroscopic Data for this compound Note: These are typical ranges and may vary based on the computational method and solvent.

| Spectroscopy Type | Parameter | Predicted Value/Range | Key Structural Feature |

|---|---|---|---|

| IR | C=O Stretch | ~1690 - 1715 cm⁻¹ | Ketone carbonyl group |

| IR | Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ | Phenyl ring |

| IR | C-Br Stretch | ~550 - 690 cm⁻¹ | Bromine on phenyl ring |

| ¹H NMR | Aromatic Protons | δ 7.2 - 7.8 ppm | Protons on the bromophenyl ring |

| ¹H NMR | Methylene Protons (-CH₂-) | δ 3.2 - 3.6 ppm | Protons adjacent to the ketone and phenyl ring |

| ¹H NMR | Cyclopropyl Protons | δ 0.9 - 2.6 ppm | Protons on the cyclopropyl ring |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 205 - 215 ppm | Ketone carbonyl carbon |

Theoretical Basis for Structure-Reactivity Relationships in Cyclopropyl Ketones and Bromophenyl Derivatives

The reactivity of this compound is a product of the interplay between its three key components: the cyclopropyl ring, the ketone functional group, and the ortho-bromophenyl substituent. libretexts.org

The cyclopropyl group, due to its inherent ring strain, possesses C-C bonds with significant p-character, allowing it to engage in electronic conjugation with the adjacent π-system of the carbonyl group. This conjugation influences the reactivity of the ketone. nih.govnih.govacs.org Computational studies on aryl cyclopropyl ketones show that this conjugation enhances reactivity by stabilizing radical intermediates that may form during certain reactions. nih.govnih.govacs.org

The ortho-bromophenyl group introduces both electronic and steric effects. Bromine is an electron-withdrawing group by induction, which can increase the electrophilicity of the nearby carbonyl carbon. Sterically, the presence of a bulky substituent at the ortho position can influence the molecule's preferred conformation. nih.govnih.govacs.org This "pretwisted" conformation can, in some cases, enhance reactivity by lowering the energy barrier for certain reaction steps. nih.govnih.govacs.org Therefore, theoretical studies that quantify these competing steric and electronic effects are crucial for building accurate structure-reactivity relationships for this class of molecules. dntb.gov.uachemrxiv.orgnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 2 Bromophenyl 1 Cyclopropylethan 1 One and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Analysis

Analysis of ¹H and ¹³C NMR spectra provides detailed information about the electronic environment of each proton and carbon atom, as well as their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one is predicted to exhibit distinct signals corresponding to the aromatic, methylene (B1212753), and cyclopropyl (B3062369) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

Aromatic Protons: The four protons on the bromophenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.6 ppm. Due to the substitution pattern, these protons will likely show complex splitting patterns (multiplets) resulting from spin-spin coupling with each other.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and the phenyl ring would likely appear as a singlet or a narrowly split multiplet around δ 3.9-4.5 ppm.

Cyclopropyl Protons: The protons on the cyclopropyl ring will be in the most upfield region. The methine proton adjacent to the carbonyl group is expected to be the most downfield of the cyclopropyl protons, likely appearing as a multiplet around δ 2.0-2.5 ppm. The remaining four methylene protons of the cyclopropyl ring will likely appear as complex multiplets in the range of δ 0.8-1.5 ppm, due to their diastereotopic nature and coupling to the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments.

Carbonyl Carbon (C=O): This carbon is the most deshielded and is expected to have a chemical shift in the range of δ 195-205 ppm.

Aromatic Carbons: The six carbons of the bromophenyl ring will appear in the δ 120-140 ppm region. The carbon atom bonded to the bromine (C-Br) will have a distinct chemical shift, as will the carbon attached to the ethanone (B97240) chain.

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate in the range of δ 40-50 ppm.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be the most shielded, with the methine carbon appearing around δ 15-25 ppm and the methylene carbons at approximately δ 5-15 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 198.0 |

| Aromatic (C-Br) | - | 122.0 |

| Aromatic (CH) | 7.1 - 7.6 (m) | 127.0 - 134.0 |

| Methylene (-CH₂) | 4.2 (s) | 45.0 |

| Cyclopropyl (CH) | 2.2 (m) | 20.0 |

| Cyclopropyl (-CH₂-) | 0.9 - 1.3 (m) | 10.0 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic, methylene, and cyclopropyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the methylene protons to the carbonyl carbon and to the aromatic carbons, as well as from the cyclopropyl methine proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. NOESY could provide information on the preferred conformation of the molecule, for instance, by showing correlations between the methylene protons and the protons on the cyclopropyl ring or the aromatic ring.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₁₁BrO) is approximately 238 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak ([M]⁺) in the mass spectrum will appear as a characteristic doublet with peaks at m/z 238 and 240, of roughly equal intensity.

The fragmentation of the molecular ion under electron ionization (EI) is expected to proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclopropyl ring is a common fragmentation pathway for ketones. This would result in the formation of a cyclopropylcarbonyl cation ([C₃H₅CO]⁺) at m/z 69 and a 2-bromobenzyl radical.

Loss of Bromine: Cleavage of the carbon-bromine bond could lead to a fragment ion at m/z 159, corresponding to [M-Br]⁺.

Formation of a Tropylium Ion: Rearrangement of the bromobenzyl fragment could lead to the formation of a bromotropylium ion.

Other Fragmentations: Other likely fragments include the 2-bromophenyl cation at m/z 155/157 and the cyclopropyl cation at m/z 41.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 238/240 | [M]⁺ (Molecular Ion) |

| 183/185 | [M-C₃H₅]⁺ |

| 159 | [M-Br]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 69 | [C₃H₅CO]⁺ |

| 41 | [C₃H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the carbonyl group and characteristic bands for the aromatic and cyclopropyl moieties.

C=O Stretch: A strong, sharp absorption band is predicted in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group.

C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the methylene and cyclopropyl groups will appear just below 3000 cm⁻¹.

C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-Br Stretch: A band in the lower frequency "fingerprint" region, typically around 500-650 cm⁻¹, can be attributed to the C-Br stretching vibration.

Cyclopropyl Ring Vibrations: The cyclopropyl ring has characteristic vibrational modes, including ring breathing, which may appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretch will also be Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 (m) | 3050 - 3100 (s) |

| Alkyl C-H Stretch | 2850 - 3000 (m) | 2850 - 3000 (s) |

| C=O Stretch | 1685 (s) | 1685 (m) |

| Aromatic C=C Stretch | 1450 - 1600 (m-w) | 1450 - 1600 (s) |

| C-Br Stretch | 550 (m) | 550 (w) |

(s = strong, m = medium, w = weak)

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure is publicly available for this compound, predictions can be made about its likely solid-state packing.

Should a suitable single crystal be obtained, X-ray diffraction analysis would be expected to reveal:

Molecular Conformation: The dihedral angles between the phenyl ring, the carbonyl group, and the cyclopropyl ring would be determined, providing insight into the molecule's preferred shape in the solid state.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, highlighting any significant intermolecular forces such as C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings. These interactions govern the physical properties of the solid material.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The retention time in a GC experiment would be characteristic of the compound under specific conditions (column type, temperature program, etc.), and the coupled mass spectrometer would provide mass spectral data for confirmation of its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of organic compounds. For this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, would likely be effective. The retention time would be a key parameter for purity assessment, and a UV detector would be suitable for detection, given the presence of the chromophoric phenyl ketone moiety. The purity can be determined by the relative area of the main peak in the chromatogram.

Applications of 2 2 Bromophenyl 1 Cyclopropylethan 1 One As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules and Scaffolds

Detailed research explicitly documenting the use of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one as a starting building block for the total synthesis of complex organic molecules or the construction of specific molecular scaffolds is not available in the reviewed scientific literature. In principle, its structure is suitable for such applications. The bromophenyl moiety allows for various carbon-carbon bond-forming cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), while the ketone can be manipulated through nucleophilic additions, reductions, or alpha-functionalization to build molecular complexity.

Precursor in the Synthesis of Heterocyclic Compounds

There are no specific, published methods detailing the synthesis of heterocyclic compounds starting from this compound. The structural motifs present in the molecule, particularly the ketone functional group, suggest it could serve as a precursor for various heterocycles. For instance, reactions with hydrazine (B178648) derivatives could potentially yield pyrazoles, or reactions with dinucleophiles could lead to other ring systems. Nevertheless, specific examples and reaction conditions for this compound are not documented in the available literature.

Role in the Development of Novel Ligands for Catalysis

An examination of the scientific literature did not reveal any instances where this compound is used as a precursor for the development of novel ligands for catalysis. The presence of the bromine atom on the phenyl ring offers a synthetic handle that could be used to introduce coordinating groups, such as phosphines or amines, which are common in catalyst ligands. However, no studies have been published that demonstrate this specific application.

Utilization in Material Science Applications (e.g., monomer synthesis, functional polymers)

Information regarding the utilization of this compound in material science is not present in the available body of scientific work. There are no documented cases of its use as a monomer for polymerization or in the synthesis of functional polymers.

Derivatization and Functionalization Strategies of 2 2 Bromophenyl 1 Cyclopropylethan 1 One

Transformations at the Bromine Atom for Further Functionalization

The bromine atom on the phenyl ring is a versatile handle for introducing a wide array of functional groups, primarily through cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for creating novel molecular architectures.

One of the most powerful methods for the functionalization of aryl bromides is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester, allowing for the formation of a new carbon-carbon bond. For 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, this approach can be used to introduce various aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring. For instance, coupling with phenylboronic acid would yield 2-(biphenyl-2-yl)-1-cyclopropylethan-1-one, while reaction with a thiophene-boronic acid could introduce a heteroaromatic moiety. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.gov

Another important transformation is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary or secondary amines, anilines, or even amides and carbamates at the position of the bromine atom. Such modifications are significant as the resulting arylamine derivatives are prevalent in pharmacologically active compounds.

Furthermore, the bromine atom can be transformed into other functional groups. For example, a cyanation reaction, often using copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium catalyst with zinc cyanide, can introduce a nitrile group. This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine. Additionally, the bromine can be converted to a hydroxyl group, an alkoxy group, or a thiol group through nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed coupling reactions with appropriate nucleophiles.

Table 1: Potential Cross-Coupling Reactions at the Bromine Atom

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4, K2CO3 | 2-(Arylphenyl)-1-cyclopropylethan-1-one |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3, BINAP, NaOtBu | 2-(Aminophenyl)-1-cyclopropylethan-1-one |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N | 2-(Alkynylphenyl)-1-cyclopropylethan-1-one |

| Heck Coupling | Alkene | Pd(OAc)2, P(o-tolyl)3, Et3N | 2-(Alkenylphenyl)-1-cyclopropylethan-1-one |

| Cyanation | Zn(CN)2 | Pd(PPh3)4 | 2-(2-Cyanophenyl)-1-cyclopropylethan-1-one |

Chemical Modifications of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a prime site for a variety of chemical modifications, leading to a diverse range of derivatives. These transformations can alter the electronic properties, steric hindrance, and potential for hydrogen bonding of the molecule.

Standard ketonic reactions can be readily applied. For example, reduction of the ketone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 2-(2-bromophenyl)-1-cyclopropylethan-1-ol. This introduces a new chiral center, and the use of chiral reducing agents could potentially afford enantiomerically enriched products.

The carbonyl group can also undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds. For instance, reaction with methylmagnesium bromide would lead to the formation of a tertiary alcohol. Wittig-type reactions provide a route to replace the carbonyl oxygen with a carbon-carbon double bond, allowing for the synthesis of various alkene derivatives.

Furthermore, the ketone can be converted into other functional groups. For example, it can be transformed into an oxime by reaction with hydroxylamine, or into a hydrazone by reaction with hydrazine (B178648) or its derivatives. These derivatives can be valuable intermediates for further transformations, such as the Beckmann rearrangement of the oxime to an amide. The formation of imines through condensation with primary amines is another important modification, which can introduce a wide range of substituents and also serve as a precursor for reductive amination to form secondary amines.

Table 2: Representative Reactions of the Ketone Carbonyl Group

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Reduction | NaBH4 | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Oxime Formation | NH2OH | Oxime |

| Hydrazone Formation | NH2NH2 | Hydrazone |

| Reductive Amination | R-NH2, NaBH3CN | Secondary Amine |

Diversification via Reactions Involving the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring in this compound is a strained three-membered ring that can undergo a variety of ring-opening and cycloaddition reactions. These transformations can lead to the formation of more complex carbocyclic and heterocyclic systems. The presence of the adjacent ketone activates the cyclopropane (B1198618) ring, making it susceptible to certain nucleophilic and radical reactions.

One important class of reactions is the [3+2] cycloaddition. Aryl cyclopropyl ketones can act as three-carbon synthons in reactions with various dipolarophiles. For example, under visible light photocatalysis, aryl cyclopropyl ketones can react with olefins to generate highly substituted cyclopentane (B165970) ring systems. nih.govnih.gov This reaction proceeds through a one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening to a distonic radical anion that can engage in a stepwise cycloaddition. nih.gov

The cyclopropane ring can also undergo ring-opening under reductive conditions. For instance, treatment with zinc in a protic solvent can lead to reductive cleavage of the cyclopropyl ring to form a 1,3-dicarbonyl compound or a related structure, depending on the reaction conditions and the substitution pattern. rsc.org Acid-catalyzed ring-opening is another possibility, which can lead to the formation of homoallylic alcohols or other rearranged products. rsc.org

Furthermore, the cyclopropane ring can participate in transition metal-catalyzed reactions. For example, rhodium or palladium catalysts can mediate the ring-opening of cyclopropyl ketones and their subsequent reaction with other substrates, leading to the formation of larger ring systems or acyclic products.

Table 3: Potential Reactions Involving the Cyclopropyl Ring

| Reaction Type | Conditions/Reagents | General Product Type |

|---|---|---|

| [3+2] Photocatalytic Cycloaddition | Visible light, photocatalyst, alkene | Substituted Cyclopentane |

| Reductive Ring Cleavage | Zn, EtOH | 4-Arylbutyrophenone derivative |

| Acid-Catalyzed Ring Opening | Acid catalyst | Homoallylic alcohol or rearranged products |

| Transition Metal-Catalyzed Ring Opening | Rh(I) or Pd(0) catalyst | Various acyclic or larger ring products |

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The derivatization of this compound can lead to the formation of new chiral centers. Therefore, the development of stereoselective and enantioselective synthetic methods is of great importance for accessing specific stereoisomers, which can have distinct biological activities.

As mentioned earlier, the reduction of the ketone carbonyl group creates a new stereocenter. The use of chiral reducing agents, such as those derived from boron hydrides with chiral ligands (e.g., Corey-Bakshi-Shibata catalyst), can afford the corresponding alcohol in high enantiomeric excess. Similarly, enantioselective nucleophilic additions to the ketone, for example, using chiral organometallic reagents or in the presence of a chiral catalyst, can provide access to chiral tertiary alcohols.

The [3+2] photocycloaddition reactions of aryl cyclopropyl ketones can also be rendered enantioselective. By employing a chiral Lewis acid in tandem with a transition metal photoredox catalyst, it is possible to achieve asymmetric induction and produce enantioenriched cyclopentane derivatives. nih.gov The chiral Lewis acid can coordinate to the ketone, creating a chiral environment that directs the approach of the reacting partner.

Furthermore, reactions involving the cyclopropane ring can be designed to be stereoselective. For example, the stereochemistry of the starting cyclopropyl ketone can influence the stereochemical outcome of ring-opening reactions. If a chiral cyclopropyl ketone is used, the stereochemistry of the newly formed stereocenters in the product can often be controlled. The synthesis of enantiomerically pure starting materials can be achieved through asymmetric cyclopropanation reactions.

Table 4: Strategies for Stereoselective and Enantioselective Synthesis

| Target Chiral Center | Synthetic Strategy | Key Reagent/Catalyst |

|---|---|---|

| At the carbinol carbon (from ketone reduction) | Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) catalyst |

| In the cyclopentane ring (from [3+2] cycloaddition) | Asymmetric Photocatalysis | Chiral Lewis Acid + Photocatalyst |

| In the cyclopropane ring (of the starting material) | Asymmetric Cyclopropanation | Chiral catalyst (e.g., copper-bisoxazoline complex) |

Emerging Research Directions and Future Perspectives in the Study of 2 2 Bromophenyl 1 Cyclopropylethan 1 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-(2-Bromophenyl)-1-cyclopropylethan-1-one is increasingly moving from traditional batch processes to more efficient and scalable continuous-flow systems. Flow chemistry offers significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the ability to readily scale up production. researchgate.net For a multi-step synthesis, flow reactors can be telescoped, allowing sequential transformations to occur in a continuous stream without the need for isolating intermediates, which can significantly reduce process mass intensity. whiterose.ac.uk

Automated synthesis platforms represent a paradigm shift in chemical research, enabling high-throughput experimentation and optimization. semanticscholar.org These systems can autonomously perform sequences of reactions, purifications, and analyses. chemrxiv.orgresearchgate.net For a molecule like this compound, an automated platform could be used to rapidly screen a wide array of catalysts, reagents, and reaction conditions for its synthesis, for instance, in Suzuki-Miyaura cross-coupling reactions involving the aryl bromide moiety. synplechem.com This approach accelerates the discovery of optimal reaction conditions and facilitates the rapid generation of analog libraries for structure-activity relationship studies. synplechem.com The combination of flow chemistry with automated systems, sometimes referred to as "self-driving" or "self-optimizing" labs, presents a powerful future direction for developing robust and efficient syntheses of this and related compounds. semanticscholar.org

Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Potential Advantage in Flow |

|---|---|---|---|

| Scale | Difficult to scale, requires larger vessels | Easily scalable by running longer or in parallel | Faster and more cost-effective scale-up |

| Safety | Larger volumes of potentially hazardous materials | Small reaction volumes at any given time | Reduced risk of thermal runaway or accidents |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Precise temperature control, fewer side products |

| Mixing | Can be inefficient, leading to gradients | Efficient and rapid mixing | Improved reaction rates and yields |

| Process Control | Manual or semi-automated | Fully automated with real-time analytics | Tighter control over reaction parameters, higher reproducibility |

Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity under mild conditions. mdpi.comrjpbr.com For this compound, biocatalysis presents several intriguing possibilities. The ketone functionality is an ideal target for ketoreductases (KREDs), which can reduce it to the corresponding secondary alcohol with high enantioselectivity. andersonsprocesssolutions.comnih.gov This provides a green and efficient route to chiral building blocks that would be challenging to access through traditional chemical methods.

Harnessing Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. eurekalert.orgnih.gov For the synthesis of this compound, ML models can be trained on large datasets of similar reactions, such as palladium-catalyzed cross-couplings of aryl halides, to predict yields and identify optimal catalysts, ligands, solvents, and temperatures. princeton.eduarxiv.org